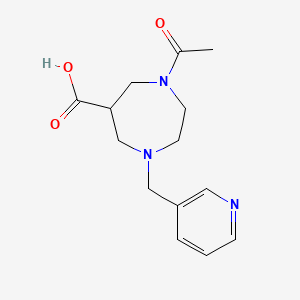

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid

描述

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a diazepane ring and a pyridine moiety, has been studied for various pharmacological effects, including its role as an inhibitor in several biochemical pathways.

- Molecular Formula : C₁₄H₁₉N₃O₃

- CAS Number : 1316223-23-0

- MDL Number : MFCD18381744

- Hazard Classification : Irritant

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on specific targets such as enzymes and receptors.

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors. For instance, certain diazepane derivatives have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids and other lipid mediators . This inhibition can lead to increased levels of these bioactive lipids, potentially providing therapeutic effects in pain modulation and inflammation.

Case Studies and Research Findings

- Anthelmintic Activity : A study identified that compounds related to diazepanes exhibited significant anthelmintic properties. The testing involved various concentrations and demonstrated a dose-dependent effect on parasitic nematodes .

- Inhibition of NAMPT : Compounds structurally similar to this compound have been explored for their ability to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT inhibition. This pathway is crucial in cancer metabolism, suggesting potential applications in oncology .

- CB2 Receptor Modulation : Some diazepane derivatives have been reported to modulate the cannabinoid receptor type 2 (CB2), which plays a role in immune response and inflammation. Agonists or antagonists targeting this receptor could provide therapeutic avenues for conditions like chronic pain or autoimmune diseases .

Data Table: Biological Activity Summary

| Activity Type | Compound Name | Concentration (ppm) | Effect Observed |

|---|---|---|---|

| Anthelmintic | This compound | 25 | 100% mortality in nematodes after 5 days |

| FAAH Inhibition | Related Diazepane Derivative | Varies | Increased endocannabinoids in rat brain |

| NAMPT Inhibition | Similar Diazepane Compounds | Varies | Reduced NAD+ levels in cancer cells |

| CB2 Receptor Modulation | Diazepane Derivatives | Varies | Modulation of immune response |

科学研究应用

Antidepressant Research

Recent studies have explored the antidepressant properties of compounds related to 1-acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid. Research indicates that these compounds may interact with nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is implicated in mood regulation and depression .

Case Study: TC-5214

In a notable clinical trial, TC-5214, a compound closely related to this compound, showed promise in modulating cholinergic activity. The study suggested that this compound might help normalize hypercholinergic states associated with depression .

Cancer Therapy

Compounds structurally similar to this compound have been investigated for their potential as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways in cancer cells. The inhibition of NAMPT (Nicotinamide phosphoribosyltransferase) has been linked to reduced tumor growth .

Case Study: NAMPT Inhibitors

Research has indicated that derivatives of this compound can effectively inhibit NAMPT, leading to decreased NAD+ levels and subsequent apoptosis in cancer cells. This mechanism highlights the compound's potential utility in developing targeted cancer therapies .

Neurological Disorders

The interaction of this compound with nAChRs also positions it as a candidate for treating various neurological disorders beyond depression, including anxiety and cognitive impairments. The modulation of cholinergic signaling pathways may contribute to improved cognitive function and mood stabilization .

Synthesis and Derivative Development

The synthesis of this compound has been documented alongside its derivatives. These derivatives are being explored for enhanced pharmacological profiles and specificity towards biological targets .

化学反应分析

Carboxylic Acid Derivatives

The terminal carboxylic acid group (-COOH) participates in classical acid-catalyzed reactions and nucleophilic acyl substitutions:

Notes :

-

The acetyl group remains intact during LiAlH₄ reduction unless harsher conditions (e.g., excess reagent, elevated temperatures) are applied .

-

Esterification efficiency depends on steric hindrance from the diazepane ring .

Acetyl Group Transformations

The acetyl moiety (-COCH₃) undergoes hydrolysis and reductions:

Notes :

-

Hydrolysis regenerates the free amine on the diazepane ring, potentially altering solubility and reactivity .

-

Competitive reduction of both acetyl and carboxylic acid groups may occur under prolonged LiAlH₄ exposure .

Pyridinylmethyl Group Reactivity

The pyridine ring exhibits base-mediated and electrophilic reactions:

Notes :

-

Quaternization enhances water solubility due to ionic character .

-

N-oxide formation may sterically hinder subsequent diazepane ring reactions .

Diazepane Ring Modifications

The seven-membered 1,4-diazepane ring shows strain-dependent reactivity:

Notes :

-

DIBAL-H preferentially reduces imine-like bonds without affecting carboxylic acids or acetyl groups .

-

Ring expansion alters conformational flexibility, impacting biological activity .

Key Challenges in Reactivity Predictions:

-

Steric Effects : Bulky pyridinylmethyl and acetyl groups hinder nucleophilic attacks on the diazepane ring .

-

Competitive Pathways : Multi-functional groups (e.g., -COOH and -CONH-) may lead to side reactions under non-optimized conditions .

-

pH Sensitivity : Pyridine’s basicity (pKa ~5) influences solubility and reaction rates in aqueous media .

属性

IUPAC Name |

1-acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-11(18)17-6-5-16(9-13(10-17)14(19)20)8-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYOEPTQRRQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。